molecular formula C16H15Cl2NO2 B5651436 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide CAS No. 332402-43-4

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide

Cat. No.: B5651436
CAS No.: 332402-43-4
M. Wt: 324.2 g/mol
InChI Key: PTVYPQPCJTXHLT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. This compound is primarily used as a herbicide to control broadleaf weeds in agricultural settings.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .

Mode of Action

Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .

Biochemical Pathways

It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with ethylamine and phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process involves careful control of temperature, pH, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but higher toxicity.

    Mecoprop (MCPP): A related compound used for selective weed control.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-ethyl-N-phenylacetamide is unique due to its specific structural modifications, which enhance its herbicidal activity and reduce its environmental persistence compared to other phenoxy herbicides .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYPQPCJTXHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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